7-Methylpentadecane
Description
Contextualizing Branched-Chain Alkanes within Organic Chemistry
Alkanes form the foundational class of organic compounds, characterized by the general formula CH studypug.comchemicals.co.uk. They can exist as linear (straight-chain) or branched structures studypug.comchemicals.co.ukthoughtco.comvaia.com. In straight-chain alkanes, each carbon atom is bonded to at most two other carbon atoms, forming a continuous chain. Conversely, branched-chain alkanes feature alkyl groups (e.g., methyl, ethyl) attached to the main carbon backbone, where at least one carbon atom is bonded to more than two other carbon atoms thoughtco.comvaia.com. This branching influences their physical and chemical properties, often resulting in lower boiling and melting points compared to their straight-chain isomers due to reduced surface area and weaker intermolecular forces vaia.comfiveable.me. Branched alkanes are vital components in the petroleum industry, contributing to fuel formulations and serving as precursors for various chemical syntheses thoughtco.com.
7-Methylpentadecane, with its molecular formula CH ontosight.aiechemi.comnist.govnist.govnist.govchemspider.com, exemplifies a monomethyl-branched alkane. Its structure consists of a fifteen-carbon chain with a methyl group attached to the seventh carbon atom. This specific branching pattern distinguishes it from linear alkanes like n-pentadecane and other isomers, influencing its behavior in chemical reactions and physical processes.
Scientific Significance of this compound as a Model Hydrocarbon in Research
The scientific community utilizes this compound as a model hydrocarbon due to its representative structure and properties, facilitating research in several key areas. It has been synthesized and employed as a model compound for biodegradation studies on hydrocarbon-type dielectric fluids cdnsciencepub.comresearchgate.net. By studying the degradation pathways of this compound, researchers gain insights into the environmental fate and microbial breakdown of similar complex hydrocarbon mixtures.
Furthermore, its specific branching pattern makes it valuable for understanding the influence of molecular structure on chemical properties and interactions ontosight.ai. In biochemical contexts, branched alkanes like this compound are of interest for their potential roles in the structure and function of biological membranes ontosight.ai. Analytical techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for its identification and quantification, allowing for precise determination of its molecular structure and purity in various samples ontosight.ai. The physical properties of this compound are crucial for its accurate identification and for predicting its behavior in different experimental setups ontosight.ai.
Historical Development and Current Trends in Isoprenoid Hydrocarbon Investigations
The study of hydrocarbons, including branched and isoprenoid structures, has a long history intertwined with the exploration and refinement of petroleum researchgate.net. Historically, research into isoprenoids, a vast class of natural products derived from the five-carbon precursor isoprene, initially focused on medicinal applications, such as the development of antimalarial and anticancer drugs frontiersin.org. However, in recent decades, driven by stringent greenhouse gas emission reduction targets, there has been a significant surge of interest in the potential of isoprenoids as advanced biofuels frontiersin.org.
Current trends in hydrocarbon chemistry emphasize the application of modern physicochemical methods to analyze complex petroleum systems and address challenges in crude oil refining researchgate.net. Isoprenoid hydrocarbons, which include aliphatic, alicyclic, and aromatic compounds, are recognized as significant components in petroleum, often serving as biomarkers that provide insights into the genesis and evolution of crude oils researchgate.netresearchgate.net. Research into hydrogen isotopes in organic matter has also evolved, with a notable focus on the isotopic contrasts between isoprenoid and n-alkyl carbon skeletons, offering clues about their biological origins and geological transformations caltech.edu. Advances in sequencing, omics technologies, and bioinformatics are revolutionizing the field, facilitating the elucidation of new isoprenoid compounds through bioprospecting and synthetic biology efforts frontiersin.org.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6165-40-8 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
7-methylpentadecane |
InChI |
InChI=1S/C16H34/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
MOKGOCMIDWMCHO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCC |
Canonical SMILES |
CCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways of 7 Methylpentadecane
Advanced Organic Synthesis Routes to 7-Methylpentadecane
The chemical synthesis of branched alkanes like this compound requires precise control over the carbon chain construction and the introduction of the methyl group at the desired position.
Conventional Multistep Synthetic Strategies
Conventional approaches to synthesizing branched alkanes often involve multi-step sequences. mit.eduumontreal.caflinders.edu.ausyrris.jp A common strategy involves the coupling of smaller alkyl fragments. For instance, Grignard reagents or organolithium compounds can be reacted with appropriate alkyl halides. Another established method is the Wittig reaction or its variations to form an alkene with the desired carbon skeleton, which is then hydrogenated to the corresponding alkane.
A facile three-step synthesis method applicable to mid-chain methylated long-chain alkanes involves the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane. nih.gov This is followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate with a 1-bromoalkane. nih.gov The final step is desulfurization using Raney nickel to yield the target long-chain alkane. nih.gov This approach offers a versatile route to various long-chain alkanes by selecting the appropriate bromoalkane precursors. nih.gov
Continuous flow synthesis has also emerged as a powerful tool for multi-step organic synthesis, offering benefits such as enhanced reaction control, improved safety, and the potential for automation. umontreal.caflinders.edu.au These systems can integrate reaction and purification steps, streamlining the production of complex molecules. umontreal.ca
Enantioselective and Stereoselective Synthesis of this compound Enantiomers
Since this compound possesses a chiral center at the C-7 position, it exists as a pair of enantiomers, (R)-7-methylpentadecane and (S)-7-methylpentadecane. The biological activity of such chiral molecules is often enantiomer-specific. While specific enantioselective syntheses for this compound are not extensively detailed in readily available literature, general principles of asymmetric synthesis are applicable.
Strategies for enantioselective synthesis often rely on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.gov For instance, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction, and then subsequently removed. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can directly introduce the chiral center with high enantiomeric excess. chemrxiv.org A stereoselective synthesis of a related compound, the geometrical isomer of disparlure, involved the use of a phosphonate (B1237965) for the creation of an (E)-olefin, which was then epoxidized. tandfonline.com This highlights a strategy where stereocontrol is exerted at an intermediate stage to achieve the desired final stereochemistry. tandfonline.com
The development of single-step enantioselective methods, such as those using a chiral leaving group strategy in rotaxane synthesis, demonstrates innovative approaches to creating chiral molecules directly with a degree of enantiomeric excess. nih.gov
Table 1: Comparison of Synthetic Strategies for Branched Alkanes
| Synthetic Strategy | Description | Key Features | Potential for this compound Synthesis |
|---|---|---|---|
| Conventional Multistep Synthesis | Sequential reactions involving coupling of smaller fragments (e.g., Grignard reactions) followed by reduction. | Well-established, versatile, but can be lengthy and generate waste. | Feasible and has been used for similar long-chain alkanes. |
| Dithiane Alkylation | A three-step method involving alkylation of 1,3-dithiane, bisalkylation, and desulfurization. nih.gov | Facile and provides access to a variety of mid-chain methylated alkanes. nih.gov | Directly applicable by selecting the appropriate bromoalkane precursors. |
| Enantioselective Synthesis | Utilizes chiral auxiliaries, catalysts, or starting materials to produce a specific enantiomer. nih.govchemrxiv.org | Crucial for producing biologically active, single-enantiomer compounds. | Applicable in principle, requiring development of a specific synthetic route. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. umontreal.caflinders.edu.au | Improved control, safety, and scalability; allows for multi-step sequences. syrris.jp | Offers a modern, efficient platform for a multi-step synthesis of this compound. |
Novel Catalytic Approaches in Branched Alkane Synthesis
Modern catalytic methods are revolutionizing the synthesis of alkanes by enabling the direct functionalization of C-H bonds, which are typically unreactive. nih.govrsc.org While not yet widely applied specifically to this compound, these approaches hold significant promise for more efficient and sustainable syntheses of branched alkanes.
Transition metal catalysis, for example, offers pathways for alkane dehydrogenation, borylation, and carbonylation. rsc.org These methods can create reactive intermediates from simple alkanes, which can then be further functionalized. For instance, the combination of an iridium dehydrogenation catalyst with a tungsten-based metathesis catalyst allows for the cross-metathesis between an n-alkane and an alkene, offering a route to build carbon-carbon bonds. nih.gov
Another area of development is the direct synthesis of branched hydrocarbons from carbon dioxide using composite catalysts in a single reactor. osti.gov This approach combines methanol (B129727) synthesis, dehydration, and homologation to produce isoparaffins, which are branched alkanes. osti.gov While currently focused on smaller alkanes for fuels, the underlying principles could potentially be adapted for the synthesis of longer, specifically branched alkanes like this compound.
Biosynthetic Analogues and Enzymatic Pathways for this compound Production
Nature, particularly insects and microorganisms, produces a vast array of hydrocarbons, including branched alkanes. Understanding and harnessing these biological pathways offers a green alternative to chemical synthesis.
Investigation of Microbial Biosynthesis of Branched-Chain Alkanes
Microorganisms are cellular factories capable of producing a wide range of chemicals, including alkanes. nih.gov The biosynthesis of alkanes in many microbes originates from the fatty acid synthesis (FAS) pathway. nih.gov Fatty acids, or their acyl-ACP (acyl carrier protein) or acyl-CoA derivatives, are converted to aldehydes and subsequently to alkanes. researchgate.netnih.gov
The production of branched-chain alkanes requires the incorporation of branched-chain fatty acid precursors. The initiation of fatty acid synthesis with branched-chain primers, such as isobutyryl-CoA or 2-methylbutyryl-CoA, leads to the formation of iso- and anteiso-branched fatty acids, respectively. These can then be converted into the corresponding branched alkanes.
In cyanobacteria, alkanes are synthesized from fatty acyl-ACPs by the sequential action of an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). frontiersin.org The substrate specificity of these enzymes plays a crucial role in determining the chain length and branching pattern of the final alkane products.
Genetic Engineering Approaches for Tailored Hydrocarbon Production
The advent of genetic engineering has opened up the possibility of designing microorganisms to produce specific hydrocarbons, including branched-chain alkanes, with high efficiency and selectivity. researchgate.net By introducing and optimizing heterologous metabolic pathways in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to direct the cellular metabolism towards the production of desired molecules.
Key strategies for engineering alkane biosynthesis include:
Pathway Introduction: Expressing the necessary enzymes, such as AAR and ADO from cyanobacteria, in a host organism. researchgate.netfrontiersin.org
Precursor Supply Enhancement: Engineering the host's fatty acid synthesis pathway to increase the availability of specific fatty acid precursors. This can involve overexpressing key enzymes or deleting competing pathways. nih.gov
Controlling Chain Length and Branching: The chain length of the produced alkanes can be controlled by using thioesterases with specific chain-length specificities. nih.gov For example, expressing a thioesterase that preferentially produces C16 fatty acids would favor the synthesis of pentadecane (B166386). To produce this compound, one would need to engineer the FAS system to incorporate a methyl group at the C7 position, a significant challenge that may require the discovery or engineering of novel enzymes.
An example of controlling chain length involved engineering E. coli with a chain-length-specific thioesterase from Umbellularia californica and a fatty acyl-CoA reductase from Acinetobacter sp. M-1, which led to the production of specific medium-chain alkanes. researchgate.net Although this study did not target this compound specifically, it demonstrates the feasibility of tailoring alkane production through careful selection and combination of genes. researchgate.net
Table 2: Key Enzymes in Engineered Alkane Biosynthesis
| Enzyme | Function | Source Organism (Example) | Role in Engineered Pathways |
|---|---|---|---|
| Acyl-ACP Reductase (AAR) | Reduces fatty acyl-ACPs to fatty aldehydes. frontiersin.org | Synechocystis sp. PCC 6803 | A core enzyme in the two-step conversion of fatty acids to alkanes. frontiersin.org |
| Aldehyde-Deformylating Oxygenase (ADO) | Converts fatty aldehydes to alkanes with the loss of one carbon atom. frontiersin.org | Nostoc punctiforme | The final step in the primary alkane biosynthesis pathway in cyanobacteria. researchgate.netfrontiersin.org |
| Thioesterase | Hydrolyzes fatty acyl-ACPs to free fatty acids, influencing the chain length of the final product. nih.gov | Umbellularia californica | Used to control the chain length of fatty acid precursors and, consequently, the resulting alkanes. researchgate.netnih.gov |
| Fatty Acyl-CoA Synthetase | Activates free fatty acids to their CoA esters. | Escherichia coli | Can be part of an alternative pathway where free fatty acids are converted to acyl-CoAs before reduction. nih.gov |
| Carboxylic Acid Reductase (CAR) | Converts a wide range of fatty acids directly to the corresponding aldehydes. | Mycobacterium marinum | Offers an alternative to the AAR for the aldehyde formation step. |
Biomimetic Synthesis Inspired by Natural Processes
Biomimetic synthesis is a field of chemistry that seeks to replicate the synthesis of natural products by mimicking the reaction pathways and strategies observed in biological systems. These processes often involve enzymatic catalysis and proceed under mild conditions with high selectivity.
A thorough search of chemical literature yielded no specific examples of biomimetic or chemoenzymatic syntheses designed to produce this compound. Research in chemoenzymatic and biomimetic synthesis tends to focus on more complex, functionalized molecules such as alkaloids, terpenoids, or polyketides, where enzymatic pathways offer significant advantages in controlling stereochemistry and regioselectivity. cuny.eduresearchgate.net The structural simplicity of this compound, a saturated alkane, means its synthesis is more readily achieved through traditional organic chemistry methods, and it is not a known target of complex natural biosynthetic pathways that would inspire a biomimetic approach.
Derivatization and Functionalization Strategies for this compound
The derivatization and functionalization of alkanes are significant challenges in modern chemistry due to the inert nature of C(sp³)–H bonds. acs.orgnih.govresearchgate.net These reactions typically require forcing conditions or highly reactive reagents to activate the C–H bond for subsequent transformation.
Regioselective halogenation involves the specific placement of a halogen atom at a particular position on a molecule. While numerous methods exist for the regioselective halogenation of molecules containing functional groups or aromatic rings that can direct the reaction, the selective halogenation of a simple branched alkane like this compound is exceedingly difficult.
Standard halogenation of alkanes proceeds via a free-radical chain mechanism. libretexts.org This process is generally non-selective and leads to a mixture of all possible isomeric products, making it unsuitable for regioselective synthesis. Advanced catalytic methods for C–H functionalization have been developed, but their application to a long-chain, non-functionalized alkane like this compound has not been reported in the scientific literature. The challenge lies in differentiating between the numerous secondary (CH₂) and primary (CH₃) hydrogens along the carbon chain, as well as the tertiary (CH) hydrogen at the 7-position.
The synthesis of functionalized derivatives of this compound would first require a successful C–H activation or halogenation step to introduce a reactive "handle" onto the alkane backbone. As specific methods for the regioselective functionalization of this compound are not described in the literature, there are consequently no reports on the synthesis of its specific functionalized derivatives. General strategies for alkane functionalization exist but have not been applied to this particular compound. researchgate.netnih.gov
In organic synthesis, a "building block" is a molecule that contains reactive functional groups, allowing it to be readily incorporated into the structure of a more complex target molecule. sigmaaldrich.com Common building blocks include compounds with functionalities like amines, carboxylic acids, aldehydes, or halides. nih.govresearchgate.netresearchgate.net
This compound, as a saturated hydrocarbon, lacks any functional groups. In its native state, it is not suitable for use as a building block in conventional synthetic methodologies. To be utilized in this manner, it would first need to undergo a derivatization reaction to introduce a reactive site. Given the lack of literature on the specific functionalization of this compound, there are no documented instances of its use as a synthetic building block for creating more complex molecules.
Natural Occurrence and Biological Roles of 7 Methylpentadecane in Research
Occurrence and Metabolic Pathways in Microbial Systems
7-Methylpentadecane has been identified as one of the volatile organic compounds (VOCs) produced by certain fungi. Specifically, studies on the fungus Fusarium verticillioides, a significant pathogen of maize, have detected this compound within its mixture of VOCs mdpi.com. These branched-chain alkanes are released into the atmosphere and can serve various functions for the microorganism, including inter-species communication or as byproducts of metabolic processes uliege.be. The presence of this compound contributes to the complex volatile profile emitted by these fungi mdpi.com.
The production of hydrocarbons by fungi, including branched-chain alkanes like this compound, is significantly influenced by the available carbon sources and culture conditions mdpi.comnih.gov. Research on Fusarium verticillioides has demonstrated that the quantity of branched-chain alkanes produced can vary considerably depending on the carbon substrate provided. For instance, cultures supplemented with fructose, sucrose, and xylose showed statistically higher production of branched-chain alkanes compared to other tested carbon sources mdpi.com. This suggests that the metabolic pathways responsible for hydrocarbon synthesis are responsive to nutrient availability and can be modulated by altering the growth medium mdpi.comnih.gov.
The biosynthesis of alkanes in microorganisms is primarily linked to fatty acid metabolism. A common pathway involves two key enzymes: acyl-acyl carrier protein (ACP) reductase (AAR) and aldehyde decarbonylase (ADC) or aldehyde deformylating oxygenase (ADO) frontiersin.orgnih.govresearchgate.net. AAR catalyzes the reduction of fatty acyl-ACPs to fatty aldehydes, which are then converted into alkanes (or alkenes) by ADC/ADO, often with the release of carbon monoxide frontiersin.orgacs.org. This process effectively removes one carbon atom from the fatty acid chain nih.gov.
The synthesis of branched-chain alkanes can involve the manipulation of the fatty acid pool through enzymes such as the branched-chain α-ketoacid dehydrogenase complex and β-keto-acyl-ACP synthase III frontiersin.org. Additionally, enzymes involved in the initiation of fatty acid biosynthesis, like FabH, can influence the spectrum of fatty acids produced, thereby affecting the types of alkanes that can be synthesized nih.gov. While the general pathways are understood, the specific genetic and enzymatic mechanisms for producing particular branched alkanes like this compound are areas of ongoing research frontiersin.orgacs.org.
Table 1: Branched-Chain Alkanes Identified in Fusarium verticillioides Volatile Organic Compounds
| Compound Name | Type | Relative Abundance |
| 4,5-dimethylnonane (B94112) | Branched-chain | Higher amounts |
| 3-methyldodecane (B101721) | Branched-chain | Higher amounts |
| 2,6,11-trimethyldodecane (B1213657) | Branched-chain | Higher amounts |
| 2-methyltridecane (B73512) | Branched-chain | Higher amounts |
| 3-methyltetradecane (B102205) | Branched-chain | Higher amounts |
| This compound | Branched-chain | Higher amounts |
| 2-methylpentadecane (B72749) | Branched-chain | Higher amounts |
Source: mdpi.com
Table 2: Key Enzymes in Microbial Alkane Biosynthesis Pathways
| Enzyme Name | Abbreviation | EC Number | Primary Function | Associated Pathway/Organism |
| Acyl-acyl carrier protein reductase | AAR | 1.2.1.50 | Reduces fatty acyl-ACPs to fatty aldehydes | Cyanobacteria, E. coli, other microorganisms frontiersin.orgnih.govresearchgate.netnih.gov |
| Aldehyde decarbonylase | ADC | 4.1.99.5 | Converts fatty aldehydes to alkanes (one carbon shorter) and CO | Cyanobacteria, E. coli frontiersin.orgnih.gov |
| Aldehyde deformylating oxygenase | ADO | N/A | Converts fatty aldehydes to alkanes or alkenes | Cyanobacteria nih.govresearchgate.net |
| Branched-chain α-ketoacid dehydrogenase complex | N/A | N/A | Involved in branched-chain fatty acid synthesis | Microorganisms frontiersin.org |
| β-keto-ACP synthase III | N/A | N/A | Involved in branched-chain fatty acid synthesis | Microorganisms frontiersin.org |
| Fatty acid biosynthesis initiation enzyme | FabH | N/A | Catalyzes the condensation of acyl-CoA and malonyl-ACP in fatty acid elongation | Bacteria (e.g., Bacillus subtilis, E. coli) nih.gov |
Presence and Significance in Plant Biochemistry and Natural Products
While direct identifications of this compound specifically within the phytochemical profiles of Nicotiana tabacum or the Koelreuteria genus were not found in the reviewed literature snippets, branched alkanes are recognized components of plant waxes and cuticle compositions csic.esoup.com. Monomethyl branched alkanes, such as iso- and anteiso-alkanes, are known to be derived from plant waxes, with their precursors being widely distributed in higher plants csic.es. Plant cuticular waxes are complex mixtures of lipids, including alkanes, that provide protection against desiccation and pathogens oup.com. Research on plant species like Arabidopsis thaliana has identified the presence of iso-alkanes within their wax structures oup.com.
Compound List:
this compound
4,5-dimethylnonane
3-methyldodecane
2,6,11-trimethyldodecane
2-methyltridecane
3-methyltetradecane
2-methylpentadecane
Hexacontane
Heptadecane
Tridecane
Nonane
Undecane
Dodecane
3-methyl-1-butanol
Ethyl benzene (B151609)
Heptane
Octane
Nonane
Decane
Undecane
Dodecane
Tridecane
Tetradecane
Pentadecane
Hexadecane
Heptadecane
Octadecane
Nonadecane
Eicosane
Heneicosane
Docosane
Tricosane
Tetracosane
Pentacosane
Hexacosane
Heptacosane
Octacosane
Nonacosane
Triacontane
Hentriacontane
Dotriacontane
Cyclobutane
Methylcyclopropane
Butane
Isobutane
3-phenoxypropan-1-ol
2,3,6-trimethyloctane (B13934434)
Hexan-1-ol
Styrene
2-methyl-propyl ethanoate
Ethyl 2-methylbutanoate
Ethyl 2-methylpropanoate (B1197409)
Ethyl butanoate
α-pinene
β-copaene
Butane-2,3-diyl diacetate
2,4-dimethylhept-1-ene
(1R,6R,7R)-2,2,6,8-tetramethyltricyclo[5.3.0.0]undecane
3-methylbutyl alcohol
Ethyl 3-methylbutanoate
3-methylbutyl acetate (B1210297)
2-methylbutyl alcohol
2-methylbutyl acetate
2-methylpropyl acetate
Chlorogenic acid
Phenol
2,4-bis(1,1-dimethylethyl)phenol
1,2-benzenedicarboxylic acid
9-Octadecenoic acid (z)-, methyl ester
Hexadecanoic acid, methyl ester
Heptadecanoic acid, methyl ester
Involvement in Inter-Species Chemical Communication and Semiochemical Systems
The intricate chemical language of insects relies heavily on semiochemicals, molecules that convey information between organisms. Hydrocarbons, particularly those with branched structures, are pivotal in this communication network, influencing behaviors such as species recognition, mate attraction, and social interactions.
Research on this compound as a Component of Insect Semiochemical Blends (e.g., Leucoptera sinuella Pheromones)
Research has identified this compound as a component within the complex semiochemical blends of certain insect species, notably the leaf-miner moth Leucoptera sinuella. Studies analyzing the abdominal glands of virgin female L. sinuella revealed a pheromone blend where 3,7-dimethylpentadecane was identified as the major compound, accompanied by minor components including 3,7-dimethyltetradecane and this compound uchile.clnih.govbvsalud.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Table 1: Identified Pheromone Components in Leucoptera sinuella
| Compound Name | Role in Blend | Attractiveness (Field Tests) |
| 3,7-dimethylpentadecane | Major | Highly attractive (as part of mixture) |
| 3,7-dimethyltetradecane | Minor | Attractive (as part of mixture) |
| This compound | Minor | Attractive (as part of mixture) |
Data compiled from uchile.clnih.govbvsalud.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Ecological and Evolutionary Implications of Branched Hydrocarbons in Chemical Ecology
Methyl-branched hydrocarbons (MBCHs) represent a significant class of compounds in insect chemical ecology, contributing to the specificity and complexity of chemical communication systems researchgate.netannualreviews.orgnih.gov. Unlike their straight-chain counterparts, which primarily serve structural and waterproofing functions by forming a hydrophobic barrier, MBCHs are more likely to be involved in signaling researchgate.netannualreviews.org. This functional divergence suggests an evolutionary adaptation where specific structural features, such as methyl branching, are utilized to convey precise information.
The ecological implications of MBCHs are broad, encompassing roles in species recognition, mate finding, and even social organization within insect colonies annualreviews.orgpnas.orgresearchgate.net. The ability of insects to biosynthesize and perceive these branched structures allows for the development of species-specific cuticular profiles, which are critical for distinguishing between conspecifics and heterospecifics. This specificity is vital for successful reproduction, preventing hybridization between closely related species annualreviews.orgpnas.org.
Table 2: General Roles of Hydrocarbon Classes in Insect Communication
| Hydrocarbon Class | Primary Role(s) | Signaling Function |
| n-alkanes | Anti-desiccation, waterproofing | Limited (primarily waterproofing) |
| Alkenes (unsaturated hydrocarbons) | Waterproofing, signaling | Yes (e.g., pheromones) |
| Methyl-branched hydrocarbons (MBCHs) | Signaling, communication, species recognition | Yes (e.g., pheromones, contact signals) |
General roles based on findings in researchgate.netannualreviews.orgnih.gov.
Compound List:
this compound
3,7-dimethylpentadecane
3,7-dimethyltetradecane
(Z)-3-decenyl hexanoate (B1226103)
(Z)-3-decen-1-ol
n-alkanes
Alkenes
Methyl-branched hydrocarbons (MBCHs)
Environmental Fate and Transport Mechanisms
The journey of this compound through the environment is shaped by a combination of biological and physicochemical processes. These mechanisms determine its transformation, mobility, and potential for accumulation in different environmental compartments.
The biodegradation of hydrocarbons is a critical process for the natural attenuation of petroleum contamination. While straight-chain alkanes are readily degraded by a wide range of microorganisms, branched alkanes like this compound often exhibit greater resistance to microbial attack. nih.gov The presence of methyl branching can hinder the enzymatic processes involved in alkane metabolism. nih.gov
Microbial consortia, or groups of different microbial species, are generally more effective at degrading complex mixtures of pollutants than single strains. mdpi.comnih.gov This is because different species may carry out different steps in the degradation pathway or help to detoxify inhibitory intermediate products. mdpi.comnih.gov The degradation of alkanes by microbial communities has been extensively reported, with genera such as Rhodococcus, Mycobacterium, Pseudomonas, and Bacillus being potential degraders. researchgate.net Studies have shown that some microbes, like Alcanivorax borkumensis, can assimilate branched alkanes. researchgate.net The primary aerobic degradation pathway is initiated by alkane hydroxylases, which introduce an oxygen atom at the terminal (monoterminal) or subterminal position of the alkane chain. frontiersin.org
Research has specifically identified this compound as a suitable model compound for conducting biodegradation studies on hydrocarbon-type dielectric fluids, highlighting its relevance in understanding the environmental fate of such industrial products. cdnsciencepub.com The synthesis of this compound for these studies confirms its utility in tracing the metabolic pathways and kinetics of branched alkane degradation. cdnsciencepub.com While many microorganisms can utilize alkanes as their sole carbon and energy source, the structural complexity of branched alkanes can make them more recalcitrant. nih.govresearchgate.net
Table 1: Microbial Genera Involved in Alkane Biodegradation
| Microbial Genus | Role in Alkane Degradation | Reference |
|---|---|---|
| Mycobacterium | Capable of degrading multibranched saturated hydrocarbons like squalane. nih.gov | nih.gov |
| Rhodococcus | Known to be a potential degrader of hydrocarbons from contaminated soil. researchgate.net | researchgate.net |
| Pseudomonas | Some strains can utilize alkanes as the sole source of carbon and energy. researchgate.net | researchgate.net |
| Bacillus | Implicated in the degradation of various alkanes. researchgate.net | researchgate.net |
| Alcanivorax | Capable of assimilating both linear and branched alkanes. researchgate.net | researchgate.net |
Due to the absence of hydrolyzable functional groups, alkanes like this compound are chemically stable and not susceptible to hydrolysis in aquatic environments.
In the atmosphere, the dominant degradation process for alkanes is their reaction with hydroxyl (OH) radicals during the daytime. researchgate.netresearchgate.net This reaction initiates a series of oxidation steps. The atmospheric lifetime of alkanes is primarily determined by the rate of this initial OH radical attack, with lifetimes for long-chain alkanes ranging from approximately half a day to a few days. researchgate.net
The reaction proceeds by the abstraction of a hydrogen atom to form an alkyl radical, which then reacts with molecular oxygen to form an alkyl peroxy radical (RO₂). researchgate.net Subsequent reactions of these peroxy radicals, particularly in the presence of nitrogen oxides (NOₓ), lead to the formation of various oxygenated products, including alkyl nitrates and carbonyls. researchgate.netacs.org For branched alkanes, the presence of tertiary carbon atoms (like the C-7 in this compound) provides a more reactive site for H-atom abstraction by OH radicals. However, branched alkanes are also more prone to fragmentation during the oxidation process, which can lead to lower secondary organic aerosol (SOA) yields compared to their linear counterparts. researchgate.netcopernicus.org
Table 2: Rate Constants for the Reaction of OH Radicals with Various Alkanes
| Alkane | Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| n-Heptane | 7.30 ± 0.17 | researchgate.net |
| n-Octane | 9.01 ± 0.19 | researchgate.net |
| n-Nonane | 10.7 ± 0.4 | researchgate.net |
| n-Decane | 12.5 ± 0.4 | acs.org |
| n-Butylcyclohexane | 15.8 ± 0.6 | acs.org |
Note: Data for this compound is not specifically available; values for similar long-chain and branched alkanes are provided for context.
As a hydrophobic organic compound, this compound exhibits low water solubility and a strong tendency to adsorb to particulate matter, particularly the organic fraction of soils and sediments. thegoodscentscompany.commdpi.com This process, known as sorption, significantly influences its mobility and bioavailability in the environment. The primary mechanisms for adsorption are physical, driven by weak van der Waals forces and hydrophobic interactions, where the compound partitions from the aqueous phase into the solid organic carbon phase of the soil. mdpi.com
The distribution of alkanes in soil is heavily influenced by factors such as soil type, organic matter content, and the presence of other contaminants. nih.gov In the event of contamination, such as from an oil spill, most of the hydrocarbon material tends to remain in the upper soil horizons, though some can infiltrate deeper layers. researchgate.net The high octanol-water partition coefficient (log Kow) of this compound indicates a strong preference for partitioning into organic phases over water, leading to its retention in soils and limiting its transport via groundwater. chemeo.com Desorption is generally a slow process, contributing to the long-term persistence of such compounds in contaminated soils.
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. For hydrophobic compounds like this compound, there is a significant potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.
The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A high log Kow value, such as that for this compound, suggests a high affinity for lipids and thus a high potential for accumulation in organisms. chemeo.com When ingested by organisms, such compounds can be transferred up the food chain, a process known as trophic transfer. nih.govnih.gov This can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food web. The persistence of this compound against biodegradation further enhances its potential to bioaccumulate in ecosystems.
Occurrence and Implications in Environmental Matrices
This compound is not a commercially produced chemical in large volumes but occurs as a component of complex hydrocarbon mixtures, primarily those derived from petroleum.
Crude oil is a highly complex mixture of hydrocarbons, and branched alkanes, often referred to as isoprenoids, are a significant fraction. geoscienceworld.orgresearchgate.net These compounds are remnants of biological molecules from the ancient organic matter that formed the petroleum. geoscienceworld.orgresearchgate.net The distribution of n-alkanes and acyclic isoprenoids in the C₁₀ to C₂₈ range is considered a characteristic spectrum of a crude oil sample. geoscienceworld.org
This compound is one of the many branched alkanes found within this fraction. While specific concentrations are highly variable depending on the source of the crude oil, isoprenoids as a class can be abundant. For instance, in one study, the isoprenoid 2,6,10,14-tetramethylpentadecane (pristane) was found to be the most abundant of the isolated isoprenoids, constituting 0.5% of the total crude oil. onepetro.org The relative abundance of branched alkanes to n-alkanes is also an important indicator used in geochemistry; for example, an elevated ratio of isoprenoids to n-alkanes can suggest that the oil has undergone biodegradation, as bacteria often consume the straight-chain compounds preferentially. geoscienceworld.org Jet fuels, such as JP-7, are also known to be complex mixtures composed primarily of hydrocarbons, including various alkanes and cycloalkanes. alsglobal.eu
Research on this compound in Industrial Effluents (e.g., Hydraulic Fracturing Produced Water)
Research into the chemical composition of industrial effluents has identified this compound as a notable organic compound, particularly in the context of oil and gas extraction activities. Produced water, a significant waste stream from hydraulic fracturing, is a complex mixture of water, salts, and a wide array of organic and inorganic compounds.
Furthermore, a comprehensive report by the U.S. Environmental Protection Agency (EPA) on the impacts of the hydraulic fracturing water cycle on drinking water resources also lists this compound as a substance detected in shale produced water. epa.gov This report underscores the complex nature of produced water, which contains chemicals used in hydraulic fracturing fluids as well as naturally occurring substances mobilized from the shale formations. epa.gov
Another study focused on the biodegradation of crude oil identified this compound as one of the major compounds remaining in the residual treated crude oil. researcher.life This suggests its persistence and relevance in waste streams associated with petroleum refining and treatment processes.
While the presence of this compound in these industrial effluents is documented, quantitative data on its concentration remains limited in the readily available scientific literature. The following table summarizes the qualitative findings from the aforementioned studies.
Interactive Data Table: Detection of this compound in Industrial Effluents
| Industrial Effluent Source | Study Type | Finding | Geographic Location (if specified) |
| Hydraulic Fracturing Produced Water | Laboratory Analysis | Detected | Bakken Shale |
| Hydraulic Fracturing Produced Water | Literature Review/Data Compilation | Listed as a detected substance in shale produced water | Not specified |
| Residual Treated Crude Oil | Biodegradation Study | Detected as a major residual compound | Not specified |
Detection and Analysis of this compound in Airborne Emissions and Environmental Monitoring
The detection and analysis of this compound in airborne emissions from industrial sources is an area with limited specific research currently available in public databases. While general studies on volatile organic compounds (VOCs) from industrial activities exist, they often report on broader categories of alkanes rather than individual isomers like this compound.
A safety data sheet for a hydraulic oil product lists "this compound, tetra-1-decene, dimer, trimer, hydrogenated" as a component and notes that on combustion, it may emit toxic fumes and acrid smoke, with combustion products including "7-methylenepentadecene, 1-tetradecene (B72687) dimers, trimers, hydrogenated". gulfoilltd.com This suggests a potential for the release of related compounds into the atmosphere during combustion processes, although direct measurement of this compound in emissions is not specified.
A study on odour emissions from a sewer headspace detected this compound, indicating its potential to be present in the air in and around wastewater infrastructure. water360.com.au Additionally, research on ambient gases in pulp and paper mills identified this compound in air samples, suggesting that industrial activities beyond oil and gas can be a source of this compound in the atmosphere. ncsu.edu
The following table summarizes the available information regarding the potential for this compound in airborne emissions.
Interactive Data Table: Potential for this compound in Airborne Emissions
| Emission Source | Context | Finding |
| Combustion of Hydraulic Oil | Safety Data Sheet | Potential for emission of related compounds during combustion. |
| Sewer Headspace | Odour Emission Study | Detected in sewer headspace air. |
| Pulp and Paper Mills | Ambient Gas Study | Detected in air samples within the mills. |
Compound List
7-Methylpentadecane
Isopentane
n-Hexane
Ethane
Propane
Heptadecane
2-Methyloctadecane
2-methyl hexadecane (B31444)
7,9-dimethyl hexadecane
5-Propyl decane (B31447)
2,3,5,8 tetramethyl hexadecane
2-methyl- 6-propyl dodecane (B42187)
5-methyl tetradecane
Isoprene
Isopentenyl diphosphate (B83284) (IPP)
Dimethylallyl diphosphate (DMAPP)
Carotenoids
Sterols
Dolichols
Quinones
Pristane
Phytane
Chlorophyll-a
Diatoms
Dinoflagellates
Coccolithophores
Terpanes
Steranes
Adamantanes
Diamantanes
Chlorogenic acids
Trigonelline
Caffeine
Linoleic acid
Palmitic acid
Oleic acid
Arachic acid
Leucine
Lysine
Arginine
Caffeic acid
Ferulic acid
p-Cumaric acid
Quinic acid
3-O-CQA
5-O-CQA
4-O-CQA
Advanced Analytical and Spectroscopic Characterization of 7 Methylpentadecane
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatographic methods are indispensable for isolating 7-methylpentadecane from complex mixtures, a critical prerequisite for accurate quantification and structural analysis. Gas chromatography, in both one-dimensional and comprehensive two-dimensional formats, stands as the primary technique for this purpose.
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. The separation of isomeric hydrocarbons, which often have very similar physical properties, is a significant challenge that can be addressed with high-efficiency capillary columns. vurup.sk The elution of a compound is characterized by its retention time, which, under constant analytical conditions, is a reliable identifier. phytochemia.com
To compare data across different laboratories and methods, retention times are often converted to a standardized, relative scale known as the Kováts Retention Index (RI). phytochemia.comtuwien.at This system uses a homologous series of n-alkanes as reference points, assigning an index value of 100 times the carbon number to each n-alkane (e.g., octane (B31449) = 800, decane (B31447) = 1000). phytochemia.com The retention index of an analyte is then calculated by comparing its retention time to those of the n-alkanes that elute before and after it. phytochemia.com For this compound, experimentally determined retention indices on various stationary phases are crucial for its identification in complex samples like diesel fuel. nist.gov
| Stationary Phase Type | Active Phase | Retention Index (I) |
|---|---|---|
| Standard Non-Polar | OV-1 | 1548.8 |
| Semi-Standard Non-Polar | Squalane | 1539 |
For exceptionally complex hydrocarbon mixtures, such as petroleum distillates, conventional one-dimensional GC may provide insufficient resolution, resulting in many co-eluting compounds. gcms.czresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing greatly increased peak capacity and enhanced resolution. gcms.cznih.govchemistry-matters.com This technique utilizes two columns with different stationary phase chemistries (e.g., a non-polar column in the first dimension and a semi-polar column in the second) connected by a modulator. chemistry-matters.commosh-moah.de
The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. copernicus.org The result is a structured two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second. mosh-moah.de In this contour plot, structurally related compounds, such as n-alkanes, iso-alkanes (like this compound), and cycloalkanes, appear in distinct, organized bands or clusters. mosh-moah.denih.gov This ordered separation facilitates the identification of compound classes and individual components within a complex matrix, making GCxGC an invaluable tool for the detailed characterization of fuels and environmental samples. nih.govdlr.de
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of unknown compounds. For branched alkanes like this compound, electron ionization is the most common technique, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule, causing it to ionize and fragment. wikipedia.org While the molecular ion (the intact molecule with one electron removed) is sometimes observed, it is often of low abundance or completely absent for branched alkanes. jove.comic.ac.ukuobasrah.edu.iq Instead, the mass spectrum is dominated by fragment ions.
The fragmentation of branched alkanes preferentially occurs at the point of branching due to the formation of more stable secondary or tertiary carbocations. jove.comic.ac.ukuobasrah.edu.iq The loss of the largest alkyl substituent at the branching point is generally the most favored pathway. uobasrah.edu.iqwhitman.edu
For this compound (C₁₆H₃₄, molecular weight 226.44 g/mol nih.govnist.gov), the branching occurs at the C7 position. The primary fragmentation events involve the cleavage of the C-C bonds adjacent to this branch. This leads to the formation of stable secondary carbocations and the loss of neutral radicals. The most significant fragmentation pathways are:
Cleavage of the C6-C7 bond: This results in the loss of a hexyl radical (C₆H₁₃•), leading to a prominent fragment ion.
Cleavage of the C7-C8 bond: This results in the loss of an octyl radical (C₈H₁₇•), producing another characteristic fragment ion.
The resulting mass spectrum shows a series of ion clusters separated by 14 Da (corresponding to CH₂ groups), with the relative intensities of key ions indicating the branching position. ic.ac.uk The NIST mass spectrum for this compound confirms these fragmentation patterns. nist.gov
| m/z (Mass/Charge) | Proposed Ion Structure/Origin | Significance |
|---|---|---|
| 226 | [C₁₆H₃₄]⁺• (Molecular Ion) | Very low abundance or absent |
| 141 | [C₁₀H₂₁]⁺ (Loss of C₆H₁₃• radical) | Major fragment from cleavage at the C6-C7 bond |
| 113 | [C₈H₁₇]⁺ (Loss of C₈H₁₇• radical) | Major fragment from cleavage at the C7-C8 bond |
| 57 | [C₄H₉]⁺ | Common fragment in alkane spectra (t-butyl cation) |
| 43 | [C₃H₇]⁺ | Common fragment in alkane spectra (isopropyl cation) |
While EI-MS is excellent for structural elucidation via fragmentation, the frequent absence of a molecular ion can make the initial determination of molecular weight challenging. ic.ac.ukbu.edu.eg "Soft" ionization techniques are designed to minimize fragmentation and produce an ion that is representative of the intact molecule. bu.edu.eg
Chemical Ionization (CI) is a widely used soft ionization method that can be complementary to EI. bu.edu.eg In CI, a reagent gas (such as methane (B114726) or isobutane) is ionized first. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to produce a protonated molecule, [M+H]⁺. bu.edu.egnih.gov For this compound, CI would be expected to produce a strong signal at m/z 227 ([C₁₆H₃₄ + H]⁺), providing clear and unambiguous confirmation of its molecular weight. nih.govnist.gov This is particularly useful when analyzing unknown components in a complex mixture where the fragmentation pattern alone might be ambiguous.
Other advanced ionization techniques, such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are also powerful soft ionization methods but are generally applied to less volatile and more polar or high-molecular-weight compounds, such as biomolecules, and are not typically used for the analysis of volatile hydrocarbons like this compound. nih.govsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each hydrogen atom. msu.edunanoqam.ca For a molecule like this compound, both ¹H NMR and ¹³C NMR are required for a complete structural assignment. digitaloceanspaces.comuobasrah.edu.iq
In ¹³C NMR spectroscopy, each chemically unique carbon atom in the molecule gives a distinct signal. Due to the molecule's symmetry, several pairs of carbons are chemically equivalent. A detailed analysis of the structure predicts 10 unique carbon signals for this compound.
In ¹H NMR spectroscopy, the chemical shift of a signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the peak area corresponds to the number of protons generating the signal. nanoqam.ca The spectrum would clearly distinguish the two terminal methyl groups, the methyl group at the branch, the unique methine (CH) proton at the branch point, and the various methylene (B1212753) (CH₂) groups along the straight-chain portions.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Environment |
|---|---|---|
| C1, C15 | ~14 | Terminal Methyls |
| 7-CH₃ | ~19-20 | Branch Methyl |
| C2, C14 | ~23 | Methylene |
| C6, C8 | ~34-35 | Methylene (adjacent to branch) |
| C7 | ~37-38 | Methine (branch point) |
| C5, C9 | ~27-28 | Methylene |
| C3, C13 | ~32 | Methylene |
| C4, C12 | ~29-30 | Methylene |
| C10 | ~29-30 | Methylene |
| C11 | ~29-30 | Methylene |
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C1-H₃, C15-H₃ | ~0.88 | Triplet | 6H |
| 7-CH₃ | ~0.85 | Doublet | 3H |
| C7-H | ~1.4-1.5 | Multiplet | 1H |
| Chain CH₂ | ~1.2-1.3 | Multiplet | 24H |
¹H NMR and ¹³C NMR Spectroscopy for Carbon Skeleton and Branching Confirmation
One-dimensional ¹H and ¹³C NMR spectroscopy serve as fundamental techniques for the structural verification of this compound. uobasrah.edu.iqresearchgate.net These methods provide precise information about the molecular framework, confirming the length of the carbon chain and the specific position of the methyl branch. ox.ac.uk
In the ¹H NMR spectrum, the protons of the terminal methyl groups (C1, C15, and the methyl branch) typically appear as triplets or doublets in the upfield region (around 0.8-0.9 ppm). The numerous methylene (-CH₂) groups along the straight-chain portion produce a large, complex, and overlapping signal cluster around 1.2-1.4 ppm. The single proton at the branching point (C7) would present a distinct multiplet, the chemical shift of which is crucial for identifying the location of the methyl group.
The ¹³C NMR spectrum offers a clearer, resolved view of the carbon skeleton, where each unique carbon atom gives a distinct signal. ox.ac.uk The chemical shifts are highly sensitive to the local electronic environment, allowing for unambiguous assignment of each carbon. The presence of the methyl branch at C7 induces subtle shifts in the resonance of adjacent carbons compared to a linear alkane like n-pentadecane. The specific chemical shifts for the carbons at the branch point (C7), the methyl group itself, and the neighboring carbons (C6 and C8) are diagnostic for confirming the 7-methyl substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted data based on standard NMR principles for alkanes. Actual experimental values may vary slightly based on solvent and experimental conditions.
| Carbon Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 | ~14.1 | -CH₃ | ~0.88 (t) |
| C2-C5 | ~22.7 - 31.9 | -CH₂- | ~1.26 (m) |
| C6 | ~34.5 | -CH₂- | ~1.26 (m) |
| C7 | ~32.8 | -CH- | ~1.55 (m) |
| C8 | ~36.8 | -CH₂- | ~1.26 (m) |
| C9-C14 | ~22.7 - 31.9 | -CH₂- | ~1.26 (m) |
| C15 | ~14.1 | -CH₃ | ~0.88 (t) |
Advanced NMR Techniques for Stereochemical Determination
Since the C7 carbon of this compound is a chiral center, the molecule can exist as two enantiomers (R and S). While standard 1D NMR cannot distinguish between enantiomers, advanced NMR techniques can be employed for stereochemical determination, often after derivatization with a chiral agent. However, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for determining relative stereochemistry in more complex diastereomeric molecules. wordpress.comipb.pt
For a molecule like this compound, if it were part of a larger structure with other stereocenters, 2D NMR experiments such as NOESY or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical. wordpress.com These experiments detect through-space interactions between protons that are in close proximity. wordpress.com Cross-peaks in a NOESY spectrum connect protons that are less than ~5 Å apart, providing direct evidence of their spatial arrangement and helping to establish the relative configuration of chiral centers. wordpress.com While not applicable to a simple enantiomeric mixture of this compound itself, these methods are vital for assigning the stereochemistry of naturally occurring branched alkanes that are often part of more complex molecular structures. ipb.pt
Application of Chemometric Approaches in Complex Sample Analysis
Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of this compound, these approaches are crucial when analyzing samples where this compound is one of many components, such as in natural products or environmental matrices. rsc.orgresearchgate.net
Multivariate Curve Resolution (MCR-ALS) in GC-MS Fingerprinting
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing volatile compounds like this compound. However, in complex samples, chromatographic peaks often overlap, making it difficult to identify and quantify individual components. nih.gov Multivariate Curve Resolution with Alternating Least Squares (MCR-ALS) is a powerful chemometric tool used to deconvolve such complex data. rsc.orgrsc.org
MCR-ALS mathematically resolves co-eluting or overlapping peaks from a GC-MS data matrix into the pure elution profiles and pure mass spectra of the individual chemical constituents. rsc.org This technique overcomes chromatographic issues like peak overlap and baseline drift, enhancing the analytical selectivity. rsc.orgvu.nl For instance, when analyzing an essential oil, the GC peak for this compound might overlap with other isomeric alkanes or structurally similar compounds. By applying MCR-ALS, it is possible to extract the pure mass spectrum of this compound, allowing for its confident identification via library matching, and to obtain its pure chromatographic profile, enabling more accurate quantification. rsc.orgbrjac.com.br
Table 2: MCR-ALS Application Workflow for GC-MS Data
| Step | Description | Purpose |
|---|---|---|
| 1. Data Acquisition | A series of GC-MS chromatograms are collected from the samples. | Obtain the raw data matrix (time vs. m/z vs. intensity). |
| 2. Data Preprocessing | Baseline correction, noise reduction, and alignment of chromatograms. | Prepare the data for multivariate analysis. |
| 3. Component Estimation | Determine the number of contributing chemical components in the system. | Provide the MCR-ALS algorithm with the rank of the data matrix. |
| 4. MCR-ALS Algorithm | An iterative process that decomposes the data matrix into concentration profiles and pure spectral profiles. | Resolve the mixed signals into pure component contributions. |
| 5. Constraint Application | Apply constraints such as non-negativity, unimodality, and closure to guide the resolution towards chemically meaningful solutions. brjac.com.br | Reduce rotational ambiguity and ensure the resulting profiles are realistic. brjac.com.br |
Statistical Analysis for Profiling this compound in Natural Products and Environmental Samples
Statistical analysis is essential for interpreting the quantitative data obtained from the analysis of this compound in large sets of samples. nih.gov When profiling this compound in natural products (e.g., insect cuticular hydrocarbons, plant essential oils) or monitoring it in environmental samples, statistical methods help to identify patterns, classify samples, and correlate the compound's abundance with specific factors. sciltp.comnih.gov
After quantifying this compound and other related compounds using techniques like GC-MS, the resulting concentration data can be subjected to various statistical analyses. For example, Analysis of Variance (ANOVA) can be used to determine if the concentration of this compound differs significantly between different sample groups (e.g., different plant species, or locations with varying levels of pollution). nih.gov
Principal Component Analysis (PCA) is another widely used technique that can reduce the dimensionality of complex datasets and visualize the relationships between samples based on their chemical profiles. In a study of plant essential oils, PCA could reveal whether this compound is a key biomarker that distinguishes between different plant chemotypes. nih.gov Such statistical approaches are critical for transforming raw analytical data into valuable biological or environmental insights.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling of 7 Methylpentadecane
Conformational Analysis and Stereochemical Influences on Molecular Architecture
The flexibility of hydrocarbon chains is a fundamental aspect of their molecular architecture, governed by conformational isomerism. 7-Methylpentadecane, like other alkanes, possesses single carbon-carbon bonds that allow for free rotation. This rotation leads to a multitude of possible spatial arrangements, known as conformers solubilityofthings.comntu.edu.sgpearson.com. These conformers differ in their potential energy due to variations in steric hindrance, torsional strain, and angle strain solubilityofthings.comntu.edu.sg.
Steric Hindrance: Arises from the repulsion between electron clouds of atoms or groups that are brought into close proximity.
Torsional Strain: Results from the repulsion between electron clouds of substituents on adjacent atoms as they rotate around a bond.
Angle Strain: Occurs when bond angles deviate from their ideal values (e.g., the ideal tetrahedral angle of ~109.5° for sp3 hybridized carbons).
Staggered conformations, where substituents are positioned as far apart as possible, are generally more stable and energetically favorable than eclipsed conformations, where substituents are aligned solubilityofthings.comntu.edu.sg. The presence of the methyl group at the 7th position of the pentadecane (B166386) chain introduces a chiral center at C7. This means that this compound can exist as stereoisomers (enantiomers), each with its own specific three-dimensional arrangement and potentially distinct conformational preferences influenced by the methyl branch chemspider.com. Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are employed to explore these conformational landscapes and determine the relative stabilities of different conformers chemrxiv.org.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for understanding the electronic structure and predicting the reactivity of molecules like this compound akj.azresearchgate.netrsc.orgenpc.fr. DFT methods allow for the computation of molecular orbitals, electron density distribution, and various electronic properties, which are directly linked to a molecule's chemical behavior.
Commonly used DFT functionals, such as B3LYP, OLYP, and PBE, in conjunction with various basis sets (e.g., 6-31G, LANL2DZ), provide a balance between accuracy and computational cost for studying hydrocarbons akj.az. These calculations can elucidate the nature of chemical bonds, predict energy levels, and identify potential reaction pathways. For alkanes, a key area of interest is C-H bond activation, which is often a critical step in catalytic processes. Quantum chemical calculations can model the transition states and activation energies associated with such reactions, offering insights into how catalysts might interact with and functionalize the alkane chain akj.az. The electronic distribution within this compound, influenced by the alkyl chain and the methyl substituent, dictates its susceptibility to various chemical transformations.
Molecular Dynamics Simulations for Intermolecular Interactions and Bulk Behavior
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules in condensed phases, such as liquids mdpi-res.comanalis.com.myaiche.orgsu.se. For this compound, MD simulations can provide detailed information about its intermolecular interactions and bulk properties. These simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, guided by an intermolecular potential or force field that describes the forces between particles aiche.org.
The interactions governing the bulk behavior of liquid alkanes like this compound are primarily van der Waals forces, including London dispersion forces and, to a lesser extent, dipole-induced dipole interactions (though alkanes are nonpolar, temporary dipoles exist). MD simulations can capture how these interactions influence macroscopic properties such as viscosity, density, surface tension, and thermal expansion coefficients chemeo.comalfa-chemistry.comnist.govnih.gov. By simulating a system of this compound molecules under specific conditions (temperature, pressure), researchers can predict these properties and understand how the branched structure of the molecule affects its packing and dynamics in the liquid state mdpi-res.comanalis.com.my. The accuracy of these simulations is critically dependent on the quality of the force fields used, which are often parameterized based on experimental data or quantum chemical calculations aiche.org.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Branched Alkanes
Quantitative Structure-Property Relationship (QSPR) studies establish mathematical correlations between the molecular structure of a compound and its physical or chemical properties researchgate.netrefaad.comnih.govmdpi.comresearchgate.net. For this compound, QSPR models can be developed to predict various properties based on descriptors derived from its molecular structure. These descriptors can include topological indices (which describe the connectivity and topology of the molecular graph), constitutional descriptors (related to atom counts and bonding), and geometric descriptors researchgate.netrefaad.comnih.govkashanu.ac.ir.
For branched alkanes, QSPR has been successfully applied to predict properties such as boiling points, critical temperatures and pressures, heats of vaporization, and densities researchgate.netmdpi.comkashanu.ac.irworldscientific.comniif.hu. For instance, studies have utilized topological indices to build regression models that accurately predict these properties for a range of alkanes, including branched isomers researchgate.netrefaad.comkashanu.ac.ir. The Abraham solvation parameter model, for example, has been adapted to predict thermodynamic properties like enthalpies of vaporization for mono-methyl branched alkanes, using gas chromatographic retention data to derive solute descriptors mdpi.comniif.hu. By identifying key structural features that influence these properties, QSPR provides a predictive framework for understanding the behavior of molecules like this compound without the need for extensive experimental measurements.
Computed Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Weight | 226.44 | g/mol | chemspider.comalfa-chemistry.comnist.govnih.govnih.govechemi.comflavscents.comthegoodscentscompany.comnih.gov |
| XLogP3 | 8.6 | - | nih.govechemi.comthegoodscentscompany.com |
| Exact Mass | 226.266051085 | Da | chemspider.comnih.govnih.govechemi.com |
| Monoisotopic Mass | 226.266051085 | Da | chemspider.comnih.govnih.govechemi.com |
| Rotatable Bond Count | 12 | - | echemi.com |
| Heavy Atom Count | 16 | - | echemi.com |
| Complexity | 117 | - | nih.govechemi.com |
| Undefined Atom Stereocenter Count | 1 | - | echemi.com |
| Density (computed) | 0.7748 | g/cm³ | echemi.com |
| logP (octanol/water) (est.) | 9.070 | - | flavscents.com |
Compound Name List:
this compound
Emerging Research Directions and Potential Applications of 7 Methylpentadecane
7-Methylpentadecane as a Model Compound in Fundamental Hydrocarbon Combustion Research
Alkanes, due to their stable C-C and C-H single bonds, are fundamental building blocks in combustion science. While linear alkanes have been extensively studied, branched alkanes like this compound offer unique insights into the complex mechanisms governing hydrocarbon combustion. The presence of branching influences reaction pathways, ignition characteristics, and the formation of intermediate species during combustion jove.comresearchgate.net.
Research indicates that branched alkanes generally exhibit greater thermodynamic stability and possess lower heats of combustion compared to their linear counterparts with the same number of carbon atoms jove.comwikipedia.orgquora.comstackexchange.com. This is attributed to factors like reduced steric hindrance and electron distribution within the molecule. During oxidation, branched alkanes tend to react earlier and faster in the initial stages than linear alkanes, producing different oxidized intermediates researchgate.net. Understanding these nuanced combustion behaviors through model compounds such as this compound is crucial for developing accurate kinetic models for fuels used in engines and power generation. These models are essential for optimizing combustion efficiency, reducing emissions, and enhancing fuel performance.
Table 1: Comparative Combustion Characteristics of Branched vs. Linear Alkanes
| Characteristic | Linear Alkanes | Branched Alkanes (e.g., this compound) |
| Thermodynamic Stability | Generally less stable compared to branched isomers. | Generally more stable compared to linear isomers with the same carbon number wikipedia.orgstackexchange.com. |
| Heat of Combustion | Higher heat of combustion per mole. | Lower heat of combustion per mole, indicating lower potential energy jove.comquora.com. |
| Oxidation Behavior | Slower initial reaction rates, may form more carbonyl groups researchgate.net. | React earlier and faster initially, form C-O bonds, slower at later stages researchgate.net. |
| Combustion Modeling | Essential for understanding baseline combustion chemistry. | Crucial for refining kinetic models and predicting performance of branched fuels. |
Investigations into this compound's Role in Biofuel Development and Advanced Hydrocarbon Feedstocks
The energy sector is increasingly focused on developing sustainable and advanced hydrocarbon feedstocks, particularly for aviation and diesel fuels. Jet fuel, for instance, is composed of a mixture of hydrocarbons, with a significant proportion of branched and cyclic alkanes being essential for maintaining low viscosity and preventing freezing at high altitudes and low temperatures nih.govacs.org. These branched structures, characteristic of molecules like this compound (a C16 alkane), are highly desirable in Sustainable Aviation Fuel (SAF) due to their superior combustion properties and higher energy density compared to linear paraffins researchgate.net.
Significant research efforts are directed towards converting biomass into these valuable hydrocarbon fuels. Processes involve the catalytic upgrading of biomass-derived intermediates such as sugars, alcohols, and carboxylic acids nih.govscispace.comenergy.govresearchgate.netmdpi.comacs.orgresearchgate.netgoogle.comkaust.edu.saresearchgate.net. These pathways aim to produce specific hydrocarbon fractions, including the branched alkanes found in diesel and jet fuels. For example, strategies include the dehydration of carbohydrates, followed by aldol (B89426) condensation and hydrodeoxygenation to yield branched alkanes acs.orgresearchgate.netgoogle.comkaust.edu.sa. While this compound itself might not be the sole target product, its structural class represents the desired output for these advanced biofuel applications.
Table 2: Typical Composition of Jet Fuel and Role of Branched Alkanes
| Hydrocarbon Type | Typical Carbon Number Range | Role in Jet Fuel |
| n-Alkanes | C8-C16 | Contribute to overall fuel energy density. |
| iso-Alkanes (Branched) | C8-C16 | Crucial for maintaining low viscosity, preventing solidification at low temperatures, and improving cold flow properties nih.govacs.orgresearchgate.net. Offer better combustion characteristics researchgate.net. |
| Cycloalkanes | C8-C16 | Contribute to fuel properties, similar to branched alkanes, for low-temperature performance. |
| Aromatics | Variable | Contribute to solvency and material compatibility (e.g., seals), but their content is regulated due to potential issues with seal swelling acs.org. |
Research on Novel Materials and Industrial Solvents Derived from Branched Alkanes
Branched alkanes, including those in the C16 range like this compound, possess properties that make them valuable in various industrial applications beyond fuels. Their solvency power, relatively low toxicity (compared to aromatic solvents), and specific physical characteristics lend themselves to use as industrial solvents in paints, coatings, adhesives, and for cleaning and degreasing operations ontosight.airesearchdive.com. The branched structure can influence their solvent properties, such as solubility parameters and evaporation rates, offering advantages in specific formulations.
Furthermore, research is exploring the use of branched hydrocarbon chains in the development of novel materials. For instance, functionalized nanoparticles with highly branched hydrocarbon chains are being investigated as low surface energy materials (LSEMs) for creating superhydrophobic surfaces, offering an alternative to fluorocarbons acs.orgresearchgate.net. The unique molecular packing and surface interactions of branched alkanes also make them targets for advanced separation technologies, such as those employing zeolites or metal-organic frameworks (MOFs) designed for shape-selective separation of hydrocarbon isomers osti.govosti.govberkeley.edu.
Future Perspectives in Green Chemistry and Sustainable Synthesis of Branched Hydrocarbons
The principles of green chemistry are driving innovation in the synthesis of chemicals and fuels, emphasizing sustainability, reduced environmental impact, and the use of renewable resources iitr.ac.inijnc.ir. The production of branched hydrocarbons like this compound from biomass is a key area of focus. Researchers are developing catalytic processes that efficiently convert biomass-derived platform molecules, such as furfural, levulinic acid, and various sugars, into targeted hydrocarbon fractions suitable for fuels and chemicals nih.govscispace.comresearchgate.netacs.orgresearchgate.netgoogle.comkaust.edu.saresearchgate.net.
These sustainable synthesis routes often involve multi-step catalytic transformations, including dehydration, aldol condensation, ketonization, and hydrodeoxygenation, to build longer carbon chains and introduce branching. The goal is to create drop-in fuels and chemical intermediates that are economically viable and environmentally benign. Future research will likely focus on improving catalyst selectivity and longevity, optimizing reaction conditions for higher yields, and integrating these processes into larger biorefinery concepts. The development of novel catalytic systems capable of selectively synthesizing specific branched alkane isomers from diverse renewable feedstocks remains a significant frontier in green chemistry.
Compound Name List:
this compound
n-Hexadecane
Ethane
Propane
Butane
Isobutane
Pentane
Isopentane
2,2-Dimethylpropane
Hexane
3-Methylpentane
2,2-Dimethylbutane
2,3-Dimethylbutane
n-Octane
2,2,3,3-Tetramethylbutane
Heptane
2-Methylbutane
Furfural
Methyl Isobutyl Ketone (MIBK)
Levulinic Acid
5-Hydroxymethylfurfural (HMF)
Angelica Lactone Dimer
Acetone
Mesytil Oxide
Diols
Carboxylic Acids
Alcohols
Ketones
Heterocycles
Xylenes
Isoprene
Butenes
Gamma-Valerolactone (GVL)
Pentenoic Acid
Furoin
Dioxolanes
Butyric Acid
Butanediol (BDO)
Trifurylmethane
2-Methylfuran
Q & A
Q. What are the established synthesis methods for 7-methylpentadecane, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : this compound (C₁₆H₃₄) is synthesized via catalytic isomerization or alkylation of shorter-chain alkanes. For example, branched alkane synthesis often employs acid-catalyzed reactions (e.g., using H₂SO₄ or AlCl₃) or hydrogenation of olefin precursors . To optimize yield, systematically vary parameters such as catalyst concentration (e.g., 0.5–2.0 mol%), temperature (80–120°C), and reaction time (6–24 hours). Monitor purity using gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity via ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermodynamic properties?
- Methodological Answer :
- Structural Analysis : Use GC-MS (electron ionization at 70 eV) for molecular weight confirmation (m/z 226.44) and retention index comparison against NIST reference data .
- Thermodynamic Properties : Measure vapor pressure using static or dynamic methods (e.g., Antoine equation parameters derived from boiling point data). Enthalpy of combustion can be determined via bomb calorimetry .
- Spectral Data : Assign peaks in NMR spectra (e.g., δ 0.8–1.5 ppm for methyl and methylene groups) and cross-validate with computational tools like DFT simulations .
Q. How are the thermodynamic properties of this compound experimentally determined, and what are the key challenges in measurement?
- Methodological Answer : Key properties like melting point (−20°C to −10°C) and boiling point (~290°C) are measured using differential scanning calorimetry (DSC) and distillation setups, respectively. Challenges include minimizing thermal degradation during high-temperature measurements and ensuring sample purity (>99%) via fractional distillation .
Q. What role does this compound play as a reference compound in chromatographic and biological model systems?
- Methodological Answer : In gas chromatography, this compound serves as a retention index marker for branched alkanes due to its stable elution profile. In biological studies, it models hydrophobic interactions in lipid bilayers or microbial degradation pathways. Standardize experimental protocols by using it as a negative control in mutagenicity assays (e.g., Ames test), as animal studies show no mutagenic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound across different studies?
- Methodological Answer : Discrepancies in properties like vapor pressure or enthalpy often arise from variations in sample purity, calibration standards, or experimental setups. Address these by:
- Conducting comparative studies using identical instrumentation and protocols.
- Validating results against high-purity commercial standards or NIST-certified references .
- Applying statistical tools (e.g., Grubbs’ test) to identify outliers and quantify measurement uncertainty .
Q. What experimental design considerations are critical for studying the environmental degradation of this compound in soil or aquatic systems?
- Methodological Answer :
- Microcosm Setup : Simulate environmental conditions (e.g., aerobic/anaerobic, pH 5–8) and spike this compound at ecologically relevant concentrations (10–100 mg/kg).
- Degradation Monitoring : Use GC-MS to track parent compound depletion and metabolite formation (e.g., carboxylic acids). Include abiotic controls (sterilized samples) to distinguish microbial vs. chemical degradation .
- Kinetic Analysis : Fit data to first-order or Monod models to estimate half-lives and rate constants .
Q. How can researchers investigate the intermolecular interactions of this compound in multi-component hydrocarbon mixtures?
- Methodological Answer :
- Phase Behavior Studies : Use high-pressure differential scanning calorimetry (HP-DSC) or cloud point measurements to assess solubility parameters and phase separation thresholds.
- Molecular Dynamics (MD) Simulations : Model van der Waals interactions and diffusion coefficients in binary/ternary mixtures with n-alkanes or aromatics .
- Spectroscopic Probes : Employ FTIR to detect shifts in C-H stretching frequencies (~2850–2960 cm⁻¹) indicative of intermolecular forces .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemistry : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and activation barriers for isomerization or oxidation reactions.
- Machine Learning : Train models on existing alkane datasets to predict properties like octanol-water partition coefficients (log P) or biodegradability .
- Cheminformatics : Leverage PubChem or NIST databases to cross-validate predicted vs. experimental spectra .
Q. How should researchers design studies to assess the long-term biological effects of this compound exposure in model organisms?
- Methodological Answer :
- In Vivo Models : Expose organisms (e.g., Daphnia magna or zebrafish) to sublethal concentrations (LC₅₀/10) and monitor endpoints like growth rate, reproductive output, and oxidative stress biomarkers (e.g., catalase activity).
- Omics Integration : Conduct transcriptomic or metabolomic profiling to identify pathways affected by chronic exposure .
- Ethical Compliance : Follow OECD guidelines for animal welfare and include positive/negative controls to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
